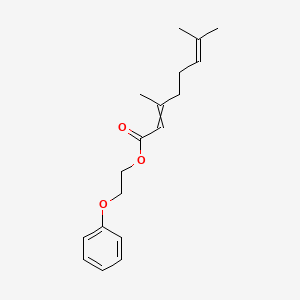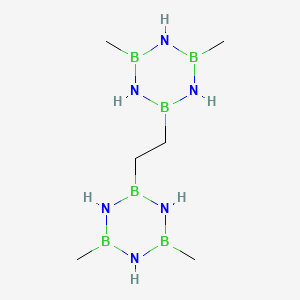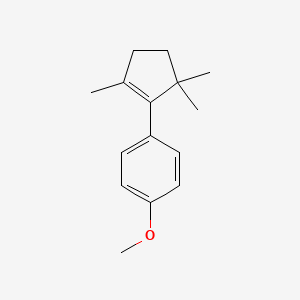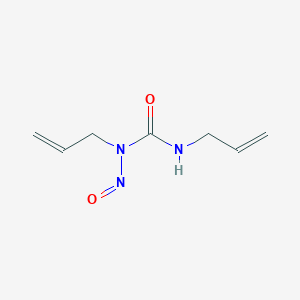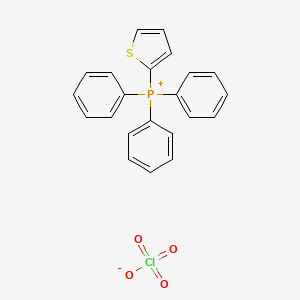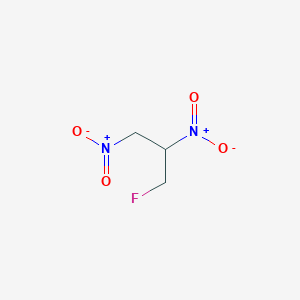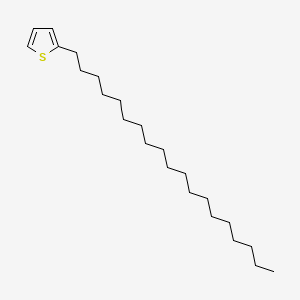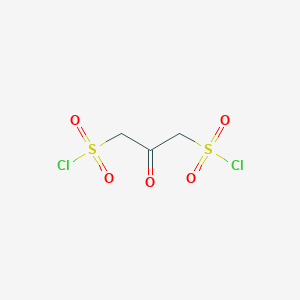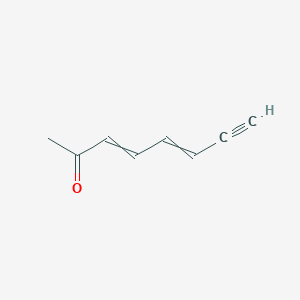
Octa-3,5-dien-7-yn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-3,5-dien-7-yn-2-one: is an organic compound with the molecular formula C8H8O It is characterized by a unique structure that includes a combination of double and triple bonds, as well as a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-dien-7-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the reaction of 3,5-hexadien-1-yne with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions: Octa-3,5-dien-7-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Octa-3,5-dien-7-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of Octa-3,5-dien-7-yn-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the alkyne and alkene groups can undergo various addition and substitution reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
3,5-Octadien-2-one: Similar structure but lacks the alkyne group.
3,5-Octadien-7-yn-2-ol: Similar structure but with an alcohol group instead of a ketone.
3,5-Octadien-2-ol: Similar structure but with an alcohol group instead of a ketone and no alkyne group.
Uniqueness: Octa-3,5-dien-7-yn-2-one is unique due to the presence of both alkyne and alkene groups along with a ketone functional group. This combination of functional groups provides a high degree of reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
58064-23-6 |
|---|---|
Formule moléculaire |
C8H8O |
Poids moléculaire |
120.15 g/mol |
Nom IUPAC |
octa-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3 |
Clé InChI |
YLQOANNUQVLDGK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1H-Indol-3-yl)sulfanyl]propan-1-amine](/img/structure/B14605145.png)
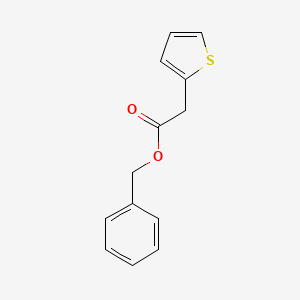
![7-Oxabicyclo[4.1.0]heptane, 1-(1-propynyl)-](/img/structure/B14605183.png)
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
